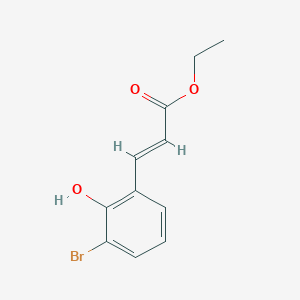

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

CAS No.:

Cat. No.: VC15793259

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO3 |

|---|---|

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3/b7-6+ |

| Standard InChI Key | YASCHXJCRNDQGK-VOTSOKGWSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)O |

| Canonical SMILES | CCOC(=O)C=CC1=C(C(=CC=C1)Br)O |

Introduction

Structural Characteristics

Molecular Architecture

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate features an ethyl ester group () linked to an acrylate backbone (), which is further connected to a 3-bromo-2-hydroxyphenyl ring. The E configuration denotes the trans spatial arrangement of substituents around the double bond, a critical factor in its stereochemical behavior.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 271.11 g/mol | |

| IUPAC Name | ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate | |

| SMILES | CCOC(=O)C=CC1=C(C(=CC=C1)Br)O | |

| InChIKey | YASCHXJCRNDQGK-VOTSOKGWSA-N |

The hydroxyl group at the 2-position and bromine at the 3-position on the phenyl ring introduce electronic effects that influence reactivity. For instance, the hydroxyl group enables hydrogen bonding, while the bromine atom enhances electrophilic substitution potential.

Comparative Analysis with Analogues

Removing the hydroxyl group (as in ethyl 3-(3-bromophenyl)acrylate, ) or bromine (as in ethyl 3-(2-hydroxyphenyl)acrylate, ) alters polarity and bioactivity. The dual substitution in (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate creates a balance between lipophilicity and hydrogen-bonding capacity, making it distinct from related acrylates .

Synthesis Methods

Esterification Protocol

The most common synthesis route involves refluxing (E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid with ethanol in the presence of sulfuric acid:

This method achieves yields >70% under optimized conditions (6–8 hours at 80°C). Alternative catalysts like hydrochloric acid or p-toluenesulfonic acid may also be employed.

Condensation Approaches

EvitaChem reports a condensation strategy using bromoaniline derivatives and ethyl acrylate, where the bromo group directs regioselective coupling. This method is advantageous for scalability but requires stringent temperature control to prevent isomerization.

Chemical Properties and Reactivity

Functional Group Interactions

-

Acrylate Double Bond: Participates in Diels-Alder reactions and Michael additions.

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the parent carboxylic acid.

-

Bromo Substituent: Facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation.

Stability Considerations

The compound is stable at room temperature but degrades under prolonged UV exposure due to the acrylate moiety’s photosensitivity. Storage in amber vials under inert gas is recommended.

Biological Activities

Enzymatic Inhibition

Preliminary studies on analogous compounds suggest kinase inhibition potential, particularly against tyrosine kinases involved in cancer pathways. The bromophenol group may interact with ATP-binding pockets, though direct evidence for this compound remains sparse.

Antimicrobial Effects

Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption via the lipophilic acrylate chain.

Applications

Pharmaceutical Intermediate

The compound’s reactivity makes it a candidate for synthesizing kinase inhibitors or antimicrobial agents. Its bromine atom serves as a handle for further functionalization via cross-coupling.

Materials Science

In polymer chemistry, the acrylate group enables UV-curable coatings, while the phenolic hydroxyl enhances adhesion to polar substrates.

Analytical Characterization

Spectroscopic Data

-

NMR: Peaks at δ 1.3 (triplet, ethyl CH), δ 4.2 (quartet, ethyl CH), and δ 6.8–7.5 (aromatic protons).

-

IR: Stretches at 1720 cm (ester C=O) and 3300 cm (phenolic O-H).

Future Perspectives

Further studies should explore:

-

Mechanistic Insights: Elucidate kinase inhibition pathways via molecular docking.

-

Derivatization: Synthesize analogs with altered substituents to enhance bioactivity.

-

Toxicology: Conduct in vivo safety assessments to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume